![molecular formula C21H13F2N5O2S B2369338 N-(4-fluorophenyl)-3-(4-fluorophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine CAS No. 866811-57-6](/img/structure/B2369338.png)
N-(4-fluorophenyl)-3-(4-fluorophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
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Overview
Description
N-(4-fluorophenyl)-3-(4-fluorophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine is a complex organic compound that features a triazoloquinazoline core with fluorophenyl and sulfonyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-3-(4-fluorophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine typically involves multi-step organic reactions. One common approach is the selective electrophilic di- and monofluorination of quinazolinones using Selectfluor as a fluorinating agent
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-3-(4-fluorophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(4-fluorophenyl)-3-(4-fluorophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving fluorinated compounds.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-3-(4-fluorophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets. The fluorophenyl and sulfonyl groups can interact with enzymes or receptors, modulating their activity. The triazoloquinazoline core may also play a role in binding to these targets, influencing pathways involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenyl sulfone: Shares the fluorophenyl and sulfonyl groups but lacks the triazoloquinazoline core.
4-Difluoromethyl quinazolinones: Similar quinazoline core but different substituents.
Uniqueness
N-(4-fluorophenyl)-3-(4-fluorophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine is unique due to its combination of fluorophenyl, sulfonyl, and triazoloquinazoline moieties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Biological Activity
N-(4-fluorophenyl)-3-(4-fluorophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a triazoloquinazoline core with sulfonyl and fluorophenyl substituents, which are critical for its biological properties. The chemical structure can be represented as follows:
- Molecular Formula : C16H12F2N4O2S
- CAS Number : [insert CAS number if known]
Research indicates that compounds similar to this compound exhibit several mechanisms of action:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including tyrosinase, which is involved in melanin production. This inhibition can be beneficial in treating hyperpigmentation disorders.
- Antiproliferative Activity : Studies have demonstrated the compound's ability to inhibit the proliferation of cancer cells, suggesting potential anticancer properties.
- Modulation of Signaling Pathways : The compound may interact with specific signaling pathways involved in cell growth and apoptosis.
In Vitro Studies
In vitro studies have assessed the biological activity of this compound against various cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Melanoma | 15 | Tyrosinase inhibition |
Breast Cancer | 20 | Antiproliferative activity |
Lung Cancer | 25 | Induction of apoptosis |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : A study involving melanoma cells demonstrated that treatment with the compound resulted in a significant reduction in melanin synthesis, supporting its use as a skin-whitening agent.
- Case Study 2 : In breast cancer models, the compound exhibited potent antiproliferative effects, leading to decreased tumor growth in vivo.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile is essential for evaluating the safety and efficacy of this compound:
- Absorption : The compound shows good oral bioavailability.
- Metabolism : Primarily metabolized by liver enzymes; potential for drug-drug interactions.
- Toxicity : Preliminary studies indicate low toxicity at therapeutic doses, but further research is needed.
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-(4-fluorophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F2N5O2S/c22-13-5-9-15(10-6-13)24-19-17-3-1-2-4-18(17)28-20(25-19)21(26-27-28)31(29,30)16-11-7-14(23)8-12-16/h1-12H,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REHMNODOTKAVOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=C(N=NN23)S(=O)(=O)C4=CC=C(C=C4)F)NC5=CC=C(C=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F2N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.